molecular formula C8H5BrF2O2 B1271241 5-Bromo-2-(difluoromethoxy)benzaldehyde CAS No. 329269-64-9

5-Bromo-2-(difluoromethoxy)benzaldehyde

Cat. No.: B1271241
CAS No.: 329269-64-9
M. Wt: 251.02 g/mol
InChI Key: ZBACSCSIFOHNAE-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzaldehyde core.

Preparation Methods

The synthesis of 5-Bromo-2-(difluoromethoxy)benzaldehyde typically involves the following steps :

    Reaction of Benzaldehyde with 2-Bromo-6-(difluoromethoxy)benzoic Acid Ester: This step involves the reaction of benzaldehyde with 2-bromo-6-(difluoromethoxy)benzoic acid ester to form the corresponding ester.

    Hydrolysis of the Ester: The ester is then hydrolyzed to yield this compound.

Chemical Reactions Analysis

5-Bromo-2-(difluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)benzaldehyde has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is utilized in proteomics research to study protein interactions and functions.

    Medicine: This compound is investigated for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the compound enhances its reactivity and ability to form stable complexes with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

5-Bromo-2-(difluoromethoxy)benzaldehyde can be compared with similar compounds such as 2-Bromo-5-fluorobenzaldehyde and 2-Bromo-5-methoxybenzaldehyde . These compounds share similar structural features but differ in the specific substituents attached to the benzaldehyde core. The unique combination of bromine and difluoromethoxy groups in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBACSCSIFOHNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366428
Record name 5-bromo-2-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329269-64-9
Record name 5-bromo-2-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(difluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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